3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile
Overview
Description
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile is a heterocyclic compound that contains an oxadiazole ring fused with a benzonitrile moiety.
Mechanism of Action
Mode of Action
It’s known that the oxadiazole ring structure in the compound can participate in various interactions such as ionic bonds, hydrogen bonds, and π-π stacking interactions . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical reactions, suggesting that this compound could also interact with multiple pathways .
Pharmacokinetics
The compound’s molecular weight (18617 g/mol) and solid physical form could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound could also have diverse effects .
Action Environment
The action of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile could be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-cyanobenzohydrazide with an appropriate nitrile oxide under controlled conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitro-oxadiazole derivatives.
Reduction: Formation of amino-oxadiazole derivatives.
Substitution: Formation of halogenated benzonitrile derivatives.
Scientific Research Applications
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Comparison with Similar Compounds
- 3-(5-Amino-1,2,4-oxadiazol-2-yl)benzonitrile
- 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile
- 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzamide
Comparison:
- Structural Differences: The presence of different heteroatoms (oxygen, sulfur) in the ring structure.
- Reactivity: Variations in reactivity due to different electronic effects of the heteroatoms.
- Applications: While all these compounds have potential applications in medicinal chemistry, their specific uses may vary based on their unique properties .
Properties
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLHZOUTRJQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602672 | |
Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016521-87-1 | |
Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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